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Compound of Interest

Compound Name:
6,7-Dimethoxy-3,4-

dihydroisoquinoline

Cat. No.: B1294741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-
Dimethoxy-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various

isoquinoline alkaloids with significant pharmacological activities. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The empirical formula for 6,7-Dimethoxy-3,4-dihydroisoquinoline is C₁₁H₁₃NO₂ with a

molecular weight of 191.23 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 6,7-Dimethoxy-3,4-
dihydroisoquinoline are presented below.

Table 1: ¹H NMR Spectroscopic Data of 6,7-Dimethoxy-3,4-dihydroisoquinoline
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Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Number of
Protons

Assignment

8.24 t 2.4 1H H-1

6.81 s - 1H H-8

6.68 s - 1H H-5

3.92 s - 3H OCH₃

3.90 s - 3H OCH₃

3.74 ddd 8.0, 5.6, 2.4 2H H-3

2.68 dd 7.6, 6.4 2H H-4

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 6,7-Dimethoxy-3,4-dihydroisoquinoline
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Chemical Shift (δ) (ppm) Carbon Atom Assignment

159.6 C-1

151.2 C-7

147.8 C-6

129.9 C-4a

121.5 C-8a

110.4 C-5

110.4 C-8

56.1 OCH₃

56.0 OCH₃

47.4 C-3

24.8 C-4

Solvent: CDCl₃, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for 6,7-Dimethoxy-3,4-dihydroisoquinoline are

summarized below.

Table 3: IR Spectroscopic Data of 6,7-Dimethoxy-3,4-dihydroisoquinoline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.rsc.org/suppdata/d3/ob/d3ob01147j/d3ob01147j1.pdf
https://www.benchchem.com/product/b1294741?utm_src=pdf-body
https://www.benchchem.com/product/b1294741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Bond Vibration Functional Group

3001, 2958, 2935, 2885, 2839 C-H stretch Aromatic/Aliphatic

1624 C=N stretch Imine

1601, 1516 C=C stretch Aromatic Ring

1470 C-H bend Aliphatic

1393, 1354, 1327 C-H bend -

1269, 1227 C-O stretch Aryl ether

1126, 1107 C-O stretch Aryl ether

1018 - -

860 C-H bend Aromatic (out of plane)

Sample Preparation: KBr disk[2]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. For 6,7-Dimethoxy-3,4-dihydroisoquinoline, a key

fragmentation pathway involves a retro-Diels-Alder reaction. While detailed mass spectra with

relative intensities were not available in the cited literature, the molecular ion peak [M]⁺ would

be expected at m/z 191.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
Sample Preparation: A sample of 6,7-Dimethoxy-3,4-dihydroisoquinoline (typically 5-10

mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

(v/v) tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For

¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled

sequence is typically employed to simplify the spectrum.

IR Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrophotometer. A background spectrum of a pure KBr pellet is first recorded and

subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and

detected. The resulting mass spectrum shows the relative abundance of ions as a function of

their mass-to-charge ratio.

Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like 6,7-
Dimethoxy-3,4-dihydroisoquinoline is depicted in the following diagram.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Profile of 6,7-Dimethoxy-3,4-
dihydroisoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294741#spectroscopic-data-nmr-ir-ms-of-6-7-
dimethoxy-3-4-dihydroisoquinoline]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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